8‑Fold Lower Lipophilicity (LogP) Versus the Parent 2‑(Chloromethyl)quinazolin‑4(3H)‑one
The measured logP of 2-[2-(chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetamide is 0.21, compared with a logP of 1.66 for the closely related analog 2‑(chloromethyl)quinazolin‑4(3H)‑one (CAS 3817-05-8), representing a 1.45 log-unit reduction and an approximately 8‑fold decrease in lipophilicity . This substantial shift indicates that the introduction of the acetamide group at the N3 position dramatically increases hydrophilicity, which can improve aqueous solubility and reduce non‑specific protein binding relative to the parent scaffold.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.21 |
| Comparator Or Baseline | 2‑(Chloromethyl)quinazolin‑4(3H)‑one (CAS 3817-05-8): LogP = 1.66 |
| Quantified Difference | ΔLogP = −1.45 (≈8‑fold decrease in partition coefficient) |
| Conditions | Calculated logP values from vendor computational chemistry data (ChemScene, Fluorochem) |
Why This Matters
A lower logP directly translates to higher aqueous solubility and potentially superior pharmacokinetic handling, which is critical for selecting a building block intended for lead optimization in drug discovery.
